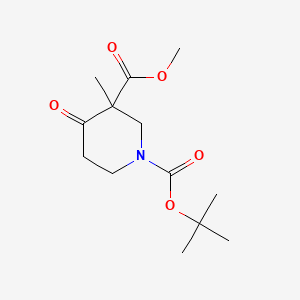

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNQTJSDFUAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735712 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193274-53-2 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate can be envisioned in three key stages:

-

Synthesis of the Diester Precursor: Preparation of a suitable acyclic diester with a nitrogen atom that will become part of the piperidine ring.

-

Dieckmann Condensation: Intramolecular cyclization of the diester to form the core β-keto ester, Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.

-

α-Methylation: Introduction of a methyl group at the C3 position of the piperidine ring to yield the final target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl N-Boc-3,3'-iminodipropionate (Diester Precursor)

This precursor can be synthesized via a Michael addition of a protected amine to an acrylate.

Protocol:

-

To a solution of Methyl 3-(Boc-amino)propanoate (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong base like sodium methoxide.

-

Cool the mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Dimethyl N-Boc-3,3'-iminodipropionate.

| Parameter | Value |

| Reactants | Methyl 3-(Boc-amino)propanoate, Methyl Acrylate |

| Base | Sodium Methoxide (catalytic) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Step 2: Dieckmann Condensation to form Methyl 1-Boc-4-oxo-piperidine-3-carboxylate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1]

Protocol:

-

To a solution of a strong base, such as sodium hydride (1.1 eq) or sodium methoxide (1.1 eq), in an anhydrous solvent like toluene or THF, add a solution of Dimethyl N-Boc-3,3'-iminodipropionate (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is then typically heated to reflux for several hours to drive the cyclization. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of a protic solvent (e.g., methanol), followed by acidification with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~4-5.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield Methyl 1-Boc-4-oxo-piperidine-3-carboxylate.

| Parameter | Value |

| Reactant | Dimethyl N-Boc-3,3'-iminodipropionate |

| Base | Sodium Hydride or Sodium Methoxide |

| Solvent | Toluene or THF |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Purification | Column Chromatography or Crystallization |

Step 3: α-Methylation to Yield this compound

The final step involves the alkylation of the β-keto ester at the α-position (C3 of the piperidine ring). This is a standard reaction for β-keto esters, which have an acidic α-hydrogen.[2][3]

Protocol:

-

Dissolve Methyl 1-Boc-4-oxo-piperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) portion-wise or dropwise to form the enolate. Stir for 30-60 minutes at this temperature.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

| Parameter | Value |

| Reactant | Methyl 1-Boc-4-oxo-piperidine-3-carboxylate |

| Base | Sodium Hydride or LDA |

| Alkylating Agent | Methyl Iodide |

| Solvent | THF or DMF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | Several hours |

| Purification | Column Chromatography |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Caption: Experimental workflow for the synthesis of the target molecule.

Concluding Remarks

This guide provides a robust and logical synthetic route to this compound. Researchers should note that reaction conditions, particularly for the Dieckmann condensation and the final methylation step, may require optimization to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be employed to confirm the structure and purity of the intermediates and the final product.

References

* Physicochemical properties of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, with the CAS number 193274-53-2, is a piperidine derivative featuring a Boc protecting group and methyl ester functionalities.[1] While comprehensive experimental data on its physicochemical properties are not extensively reported in publicly available literature, the following tables summarize the known and calculated attributes of this compound and a structurally related molecule, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, for comparative purposes.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 193274-53-2 | [1] |

| Chemical Formula | C13H21NO5 | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | [1] |

| SMILES | CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | [1] |

| Appearance | Not available | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Not available | |

| pKa | Not available |

Table 2: Physicochemical Properties of the Related Compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)

| Property | Value | Source |

| Molecular Formula | C12H19NO5 | [2][3] |

| Molecular Weight | 257.28 g/mol | [2][3] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 257.12632271 Da | [2] |

| Monoisotopic Mass | 257.12632271 Da | [2] |

| Topological Polar Surface Area | 72.9 Ų | [2] |

| Heavy Atom Count | 18 | |

| Formal Charge | 0 | |

| Complexity | 358 | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related β-keto esters from N-Boc protected piperidine acids.[4][5] The key transformation would likely involve the conversion of a suitable N-Boc protected piperidine carboxylic acid to its corresponding β-keto ester, followed by methylation at the 3-position.

A general two-step approach is outlined below:

Step 1: Synthesis of the β-keto ester

A common method for the synthesis of β-keto esters involves the reaction of an N-Boc protected piperidine carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).[4] The resulting adduct is then subjected to methanolysis to yield the methyl β-keto ester.[4]

-

Reaction: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum's acid and EDC·HCl/DMAP in a suitable solvent like dichloromethane (DCM).

-

Work-up: The reaction mixture is typically washed with an acidic aqueous solution (e.g., 1 M KHSO4) and brine.[4]

-

Methanolysis: The intermediate is then treated with methanol to yield the desired β-keto ester.

Step 2: Methylation at the 3-position

The second step would involve the methylation of the carbon at the 3-position of the piperidine ring. This could potentially be achieved through enolate formation followed by reaction with a methylating agent.

Visualizing the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Analytical Data

-

¹H-NMR: Signals for the Boc group protons would be expected around 1.47 ppm (singlet, 9H). The methyl ester protons would likely appear as a singlet around 3.85 ppm. Protons on the piperidine ring would exhibit complex multiplets in the region of 1.8-4.3 ppm.[6]

-

¹³C-NMR: The carbonyl carbons of the Boc and methyl ester groups would resonate in the downfield region (e.g., 154.7 and 163.5 ppm). The quaternary carbon of the Boc group would appear around 79.4 ppm, and the methyl of the Boc group at approximately 28.4 ppm. The methyl ester carbon would be expected around 51.2 ppm. The piperidine ring carbons would show signals in the range of 28-45 ppm.[6]

-

IR Spectroscopy: Characteristic peaks for the carbonyl groups (C=O) of the ketone, ester, and carbamate would be expected in the region of 1670-1750 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Safety Information

For the related compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, the following hazard statements have been reported:[2][7]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Further research is required to elucidate its potential pharmacological profile. The structurally related N-Boc-piperidine-4-carboxylic acid methyl ester has been investigated as an orexin type-2 receptor agonist, suggesting that piperidine derivatives can be valuable scaffolds in drug discovery.[8]

Logical Relationship of Research Steps

Caption: Logical workflow for the investigation of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]

- 8. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

* Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate CAS number and identification.

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted with a ketone, a methyl ester, and a methyl group at a quaternary center, makes it a highly versatile intermediate for synthesizing complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation and further functionalization of the piperidine nitrogen. This technical guide provides a comprehensive overview of its identification, physicochemical properties, a detailed synthetic protocol, and its applications in pharmaceutical research.

Compound Identification and Properties

Precise identification of this key intermediate is critical for its successful application in synthetic chemistry. The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 193274-53-2[1] |

| IUPAC Name | Methyl 1-(tert-butoxycarbonyl)-3-methyl-4-oxopiperidine-3-carboxylate |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| Canonical SMILES | CC1(C(=O)CN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Table 2: Physicochemical Properties (Estimated)

| Property | Estimated Value |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | Not available. (Analog: ~185-186 °C)[2][3] |

| Boiling Point | Not available. (Analog: ~87-88 °C at 4.5 Torr)[2] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |

Experimental Protocols

Synthesis of this compound

The following protocol describes a plausible synthetic route adapted from established procedures for similar α-alkylated β-keto esters.[5][6] The synthesis begins with the commercially available 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Materials:

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodomethane (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.

-

Deprotonation: Sodium hydride (1.2 eq) is carefully added to the THF and the suspension is cooled to 0 °C in an ice bath. A solution of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF is added dropwise to the suspension over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution should be observed.

-

Alkylation: Iodomethane (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Characterization:

-

¹H NMR: The spectrum should confirm the presence of the Boc group (singlet, ~1.5 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), and the newly introduced methyl group at the 3-position (singlet, ~1.4 ppm, 3H), along with multiplets for the piperidine ring protons.

-

¹³C NMR: The spectrum should show characteristic signals for the ketone carbonyl (~205 ppm), ester carbonyl (~172 ppm), carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the quaternary carbon at the 3-position.

-

Mass Spectrometry (MS): ESI-MS analysis is expected to show a peak corresponding to the [M+Na]⁺ adduct.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Synthetic workflow for the target compound.

Role as a Pharmaceutical Building Block

This compound is a key intermediate, enabling the synthesis of more complex and biologically active molecules.

Caption: Role as a versatile pharmaceutical intermediate.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial precursor in the synthesis of such compounds. Its utility stems from several key structural features:

-

Piperidine Core: The piperidine ring is a common motif in many FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to impart favorable pharmacokinetic properties.

-

Ketone Functionality: The ketone at the 4-position is a versatile handle for a wide range of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and nucleophilic additions (e.g., Grignard or Wittig reactions) to build molecular complexity.

-

Quaternary Center: The 3-methyl-3-carboxylate substitution creates a sterically defined quaternary center, which can be crucial for establishing specific interactions with biological targets and improving metabolic stability.

-

Boc Protection: The Boc group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions, yet it can be removed under standard acidic conditions (e.g., using trifluoroacetic acid) to allow for late-stage diversification.

This intermediate is particularly valuable in the synthesis of novel kinase inhibitors, receptor antagonists, and other modulators of biological pathways. Researchers utilize this building block to systematically explore the structure-activity relationships (SAR) of new chemical entities, ultimately leading to the development of more potent and selective therapeutic agents. The compound is also noted as a precursor in the synthesis of certain fentanyl-related compounds, making it relevant in forensic and analytical chemistry.[7]

References

- 1. americanelements.com [americanelements.com]

- 2. chembk.com [chembk.com]

- 3. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 7. caymanchem.com [caymanchem.com]

Structure Elucidation and Spectroscopic Analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and spectroscopic analysis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry, and a thorough understanding of its structural and spectroscopic properties is crucial for its application in drug discovery and development. This document presents predicted spectroscopic data based on the analysis of structurally related compounds, outlines detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its structure and the analytical workflow.

Introduction

This compound (CAS 193274-53-2) is a substituted piperidone derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl group, and a methyl carboxylate group at the C3 position, and a ketone at the C4 position. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, making their derivatives valuable intermediates in organic synthesis.[1] The presence of multiple functional groups and a chiral center in the target molecule necessitates a comprehensive spectroscopic analysis for unambiguous structure confirmation and quality control.

This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a foundational dataset for researchers working with this compound.

Molecular Structure

The chemical structure of this compound is presented below. The molecule has a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol .

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known spectral data for structurally similar N-Boc protected piperidone derivatives.[2]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 - 3.8 | m | 2H | H-2, H-6 (axial) |

| ~ 3.75 | s | 3H | -OCH₃ |

| ~ 3.4 - 3.1 | m | 2H | H-2, H-6 (equatorial) |

| ~ 2.8 - 2.5 | m | 2H | H-5 |

| ~ 1.50 | s | 3H | C3-CH₃ |

| ~ 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205.0 | C=O (Ketone, C4) |

| ~ 172.0 | C=O (Ester) |

| ~ 154.5 | C=O (Boc) |

| ~ 80.5 | -C (CH₃)₃ (Boc) |

| ~ 58.0 | C3 |

| ~ 52.5 | -OCH₃ |

| ~ 50.0 | C2 |

| ~ 45.0 | C6 |

| ~ 38.0 | C5 |

| ~ 28.4 | -C(C H₃)₃ (Boc) |

| ~ 22.0 | C3-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium | C-H stretch (alkane) |

| ~ 1745 | Strong | C=O stretch (ester) |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1690 | Strong | C=O stretch (urethane, Boc) |

| ~ 1450 | Medium | C-H bend (alkane) |

| ~ 1365 | Medium | C-H bend (gem-dimethyl of Boc) |

| ~ 1250 | Strong | C-O stretch (ester and urethane) |

| ~ 1160 | Strong | C-N stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 272.15 | [M+H]⁺ |

| 294.13 | [M+Na]⁺ |

| 216.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 172.09 | [M+H - Boc]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans for a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). The instrument should be calibrated to ensure high mass accuracy.

-

Visualized Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Logical Flow for Structure Elucidation

This diagram outlines the logical process of deducing the molecular structure from the raw spectroscopic data.

Conclusion

The structural and spectroscopic characterization of this compound is fundamental to its use as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, set of spectroscopic data, along with detailed experimental protocols and logical workflows. This information is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this important chemical entity. The application of the described multi-spectroscopic approach will ensure the unambiguous confirmation of its molecular structure, facilitating its successful application in the synthesis of more complex target molecules.

References

* Literature review on the discovery and development of substituted piperidines.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its significance as a privileged scaffold. The conformational flexibility of the piperidine ring, coupled with its ability to be readily substituted at various positions, provides a versatile framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review on the discovery and development of substituted piperidines, with a focus on key therapeutic breakthroughs, synthetic methodologies, structure-activity relationships, and the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Products to Synthetic Blockbusters

The journey of piperidine-based drugs began with the isolation of naturally occurring alkaloids. However, the true potential of this scaffold was unlocked through synthetic chemistry. A pivotal moment in the history of substituted piperidines was the pioneering work of Dr. Paul Janssen in the mid-20th century. His systematic exploration of pethidine analogs led to the synthesis of haloperidol in 1958, a butyrophenone derivative that became a cornerstone in the treatment of psychosis.[1][2][3][4] This discovery highlighted the potential of the 4-substituted piperidine motif in modulating central nervous system (CNS) targets.

Another landmark achievement was the synthesis of fentanyl by Janssen in 1960.[5][6][7][8] This potent opioid analgesic, approximately 100 times more powerful than morphine, revolutionized pain management and anesthesia.[5][6] The development of fentanyl and its analogs showcased how subtle modifications to the piperidine scaffold could dramatically influence potency and pharmacokinetic properties.

These early successes spurred further research into substituted piperidines, leading to the development of a diverse range of drugs, including the atypical antipsychotic risperidone and the CNS stimulant methylphenidate, used in the treatment of ADHD.

Key Therapeutic Areas and Representative Drugs

Substituted piperidines have made a significant impact across numerous therapeutic areas. The following sections will delve into specific examples, providing quantitative data on their biological activity and detailing the experimental protocols used for their evaluation.

Central Nervous System Disorders

The CNS has been a major focus for the development of piperidine-containing drugs, targeting a range of receptors and transporters.

Risperidone is a second-generation (atypical) antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[4][9][10][11] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[12][13]

Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and Related Compounds

| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Adrenergic α1 | Adrenergic α2 | Histamine H1 | Reference |

| Risperidone | 3.2 | 0.2 | 420 | 5 | 16 | 20 | [4] |

| Haloperidol | ~1-2 | >1000 | >1000 | ~20 | ~500 | ~1000 | [10] |

| Clozapine | ~100-200 | ~10-20 | ~100-200 | ~10-20 | ~10-20 | ~1-10 | [14] |

Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8][15]

Table 2: Transporter Inhibition Constants (IC50, nM) for Methylphenidate Enantiomers

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| d-threo-Methylphenidate | 13 | 34 | >10,000 | [7] |

| l-threo-Methylphenidate | 540 | 5100 | >50,000 | [7] |

Analgesia: The Fentanyl Family

Fentanyl and its derivatives are potent synthetic opioids that act as agonists at the μ-opioid receptor. Their high analgesic potency and rapid onset of action have made them invaluable in clinical practice.

Table 3: In Vitro and In Vivo Activity of Fentanyl and Analogs

| Compound | μ-Opioid Receptor Binding (IC50, nM) | Analgesic Potency (ED50, mg/kg, rat) | Reference |

| Fentanyl | 3.45 (GPI assay) | 0.08 | [16] |

| Carfentanil | 0.0006 | - | [16] |

| 2-methyl-fentanyl | - | 0.665 | [16] |

| 3-methyl-fentanyl | - | 0.04 | [16] |

Oncology

The piperidine scaffold is also a key feature in a growing number of anticancer agents, including kinase inhibitors.

Table 4: Anticancer Activity of Substituted Piperidine Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (μM) | Reference |

| Ceritinib Analog 9 | H2228 (Lung Cancer) | 0.024 | [17] |

| Piperidine-Dihydropyridine Hybrid 8g | A-549 (Lung Cancer) | 15.94 | [18] |

| Piperidine-Dihydropyridine Hybrid 8g | MCF-7 (Breast Cancer) | 22.12 | [18] |

| Diaryl Pyrazole (SD0006) | p38α Kinase | 0.110 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidines.

Synthesis of Substituted Piperidines

The synthesis of methylphenidate can be achieved through various routes. One common method involves the following steps:

-

Esterification of Ritalinic Acid: Ritalinic acid is esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid.[20]

-

Resolution of Enantiomers: The resulting racemic mixture of threo-methylphenidate is resolved using a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), to isolate the desired d-threo enantiomer.[20]

-

Salt Formation: The purified d-threo-methylphenidate free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[20][21]

A detailed experimental procedure for the enantioselective synthesis of dexmethylphenidate hydrochloride can be found in the work by Renalson et al.[20]

Biological Evaluation

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.

-

Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine D2 receptor.[22]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Spiperone) and varying concentrations of the test compound in an appropriate assay buffer.[22]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[22]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[22]

-

Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[22]

A detailed protocol for dopamine D2 receptor binding assays can be found in the application notes from Benchchem.[22]

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[3][15][23]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[3][15]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[23]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[15]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3][15]

Detailed protocols for cell viability assays are provided by the NCBI Bookshelf's Assay Guidance Manual.[23]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the substituted piperidines discussed.

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Workflow for Anticancer Drug Screening

Conclusion

The substituted piperidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its adaptability has led to the development of life-changing medications across a wide range of diseases. The case studies of haloperidol, fentanyl, risperidone, and methylphenidate, among many others, demonstrate the power of systematic chemical exploration and a deep understanding of pharmacology. As our knowledge of biological targets and disease mechanisms grows, the strategic design and synthesis of novel substituted piperidines will undoubtedly lead to the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

- 1. news-medical.net [news-medical.net]

- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. cornerstoneofrecovery.com [cornerstoneofrecovery.com]

- 6. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 7. Where Did Fentanyl Come From? - Ashland County Council of Alcoholism and Drug Abuse [accada.org]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 12. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. omicsonline.org [omicsonline.org]

- 21. myexperiment.org [myexperiment.org]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Biological Activities of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent conformational flexibility and the ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. Within this class, derivatives of 4-oxopiperidine have garnered significant attention, particularly in the field of oncology. The presence of the ketone functionality and adjacent reactive sites provides a versatile handle for chemical modifications to modulate biological activity.

This technical guide focuses on the potential biological activities of a specific subclass: Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate and its derivatives. While direct biological data for this exact molecule is limited in publicly available literature, this document will provide an in-depth analysis of structurally related compounds to infer potential therapeutic applications, guide future research, and outline key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold.

Synthetic Strategies

The synthesis of the core scaffold, this compound, and its derivatives can be achieved through several established synthetic routes. A general and plausible approach involves the Dieckmann condensation of a suitably substituted acyclic precursor, followed by methylation and protection of the piperidine nitrogen.

A potential synthetic workflow is outlined below:

Figure 1: General synthetic workflow for the preparation of the target scaffold.

Detailed experimental protocols for the synthesis of related N-Boc-piperidine carboxylate derivatives often involve the following key steps:

General Protocol for Synthesis of N-Boc-Piperidine Carboxylate Derivatives:

-

N-Protection: The secondary amine of a starting piperidine derivative is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Esterification: The carboxylic acid functionality can be converted to the corresponding methyl ester using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF), or by using thionyl chloride in methanol.

-

Functionalization at C3: Introduction of a methyl group at the C3 position can be achieved via enolate chemistry. The 4-oxopiperidine-3-carboxylate can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the enolate with an electrophile such as methyl iodide.

-

Purification: The final products are typically purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane). Characterization is performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Potential Anticancer Activity: Insights from Analogues

The following table summarizes the in vitro cytotoxic activity of various 4-oxopiperidone derivatives against several human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, which are standard measures of a compound's potency.

| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7 | Breast (ER+) | 0.31 | [1] |

| A2780 | Ovarian | 5.62 | [1] | ||

| HT-29 | Colorectal | Not specified | [1] | ||

| 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | Compound 5h | MCF-7 | Breast (ER+) | 16.50 ± 4.90 | [2] |

| SW480 | Colorectal | 15.70 ± 0.28 | [2] | ||

| 4-Oxoquinoline-3-carboxamide | Derivative 16b | ACP03 | Gastric | < 20 | [3] |

| Derivative 17b | ACP03 | Gastric | < 20 | [3] | |

| 3,5-bis(benzylidene)-4-piperidones | Compound 2e | Ca9-22 | Oral Squamous | Data not in µM | [4] |

| Compound 2r | Ca9-22 | Oral Squamous | Data not in µM | [4] | |

| Furfurylidene 4-piperidone | Compound 2d | Molt-4 | Leukemia | Significant | [5] |

| Compound 3d | Molt-4 | Leukemia | Significant | [5] |

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of piperidine and 4-oxopiperidone derivatives are often attributed to their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Based on studies of related compounds, derivatives of this compound may exert their biological effects through the following pathways:

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several piperidine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Figure 2: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in various cancers. Inhibition of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.

Figure 3: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activities of this compound derivatives, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Oxo-Piperidine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent reactivity, coupled with its presence in a wide array of biologically active molecules, makes it a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide explores the core reactivity of the 4-oxo-piperidine scaffold, providing detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual representations of its role in relevant signaling pathways and synthetic workflows.

Core Reactivity of the 4-Oxo-Piperidine Scaffold

The reactivity of the 4-oxo-piperidine scaffold is primarily dictated by the interplay between the secondary amine and the ketone functional groups. This unique arrangement allows for a diverse range of chemical transformations, making it a highly adaptable synthetic intermediate. The principal reaction types include modifications at the nitrogen atom, reactions involving the ketone carbonyl group, and functionalization at the α- and β-positions of the piperidine ring.

A logical overview of the scaffold's reactivity is presented below:

* Review of patents involving the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of patented methods for the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details synthetic pathways, experimental protocols, and presents quantitative data from available patent literature to facilitate comparison and application in a research and development setting.

Introduction

Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its stereochemistry plays a crucial role in the biological activity of the final drug products. Consequently, efficient and stereoselective synthetic methods are of high importance for industrial-scale production. This guide focuses on the methodologies disclosed in key patents, providing a technical overview for professionals in the field.

Patented Synthetic Strategies

Several patented methods focus on the efficient and high-yield production of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. A prominent approach involves the use of novel intermediates to ensure high purity and enantioselectivity, making the process suitable for industrial applications.[1][2]

One patented method emphasizes a process that allows for the industrial-scale production of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate in high yield using commercially available reagents and solvents.[1][2]

While the full experimental details of all relevant patents are not publicly available in their entirety, this guide will present the available information and supplement it with synthetic schemes for closely related compounds to provide a comprehensive understanding of the potential synthetic routes.

Synthetic Pathways and Methodologies

The synthesis of chiral piperidones often involves asymmetric transformations to introduce the desired stereocenter. Based on the available patent literature and related scientific publications, a general synthetic approach can be outlined.

A plausible synthetic pathway for obtaining the target molecule is visualized in the following diagram:

Caption: Generalized synthetic workflow for optically active N-Boc-3-methyl-4-piperidone.

Representative Experimental Protocols

While specific protocols for the target molecule from the most relevant patents are not fully detailed in the public domain, the following protocols for analogous transformations provide valuable insights into the experimental conditions that could be adapted.

Synthesis of N-Boc-3-piperidone (Illustrative Protocol)

A method for synthesizing the related N-Boc-3-piperidone is disclosed in Chinese patent CN103204801A. This multi-step process provides a framework for the synthesis of substituted piperidones.

-

N-Benzylation of 3-hydroxypyridine: 3-Hydroxypyridine is reacted with benzyl bromide in an organic solvent to yield N-benzyl-3-hydroxypyridinium salt.

-

Reduction: The pyridinium salt is reduced using sodium borohydride to give N-benzyl-3-hydroxypiperidine.

-

Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in the presence of a palladium-carbon catalyst under a hydrogen atmosphere. This step simultaneously protects the nitrogen with a Boc group and removes the benzyl group.

-

Oxidation: The resulting N-Boc-3-hydroxypiperidine is oxidized using a mixed oxidant of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base to afford N-Boc-3-piperidone.

This process is reported to have a total yield of over 42% and a purity of greater than 98%.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of N-Boc-3-piperidone as an illustrative example. Data for the target molecule, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, would require access to the full experimental sections of the relevant patents.

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1-4 | N-Boc-3-piperidone | > 42 (overall) | > 98 | CN103204801A |

Logical Relationships in Asymmetric Synthesis

The successful asymmetric synthesis of the target molecule relies on the precise control of stereochemistry during the introduction of the methyl group at the 3-position. This is typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral resolving agents. The logical flow of such a process is depicted below.

Caption: Logical flow of an enantioselective synthesis.

Conclusion

The synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a key step in the production of several important pharmaceutical compounds. The patent literature indicates a focus on developing high-yield, scalable, and stereoselective processes. While the complete experimental details from the most pertinent patents are not fully accessible in the public domain, this guide provides a comprehensive overview of the likely synthetic strategies based on available information and analogous chemical transformations. For researchers and drug development professionals, the methodologies and workflows presented here offer a solid foundation for further investigation and process optimization. It is recommended to consult the full text of the cited patents, when accessible, for specific and detailed experimental procedures.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl ester, and a Boc-protected amine—makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent and selective kinase inhibitors, particularly focusing on the Janus Kinase (JAK) family.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[3][5] Consequently, JAK inhibitors have emerged as a crucial class of therapeutics. The piperidine scaffold, derivable from this compound, serves as a key structural element in several potent JAK inhibitors, including the approved drug Tofacitinib.[1]

The 3-methyl-4-oxo-piperidine core can be elaborated to introduce pharmacophoric features necessary for binding to the ATP-binding pocket of JAKs. The ketone at the 4-position provides a handle for various chemical transformations, such as reductive amination or condensation reactions, to introduce diversity and modulate potency and selectivity. The methyl group at the 3-position can influence the conformation of the piperidine ring and its substituents, potentially enhancing binding affinity and optimizing pharmacokinetic properties.

Logical Workflow for JAK Inhibitor Synthesis

Caption: Synthetic strategy for JAK inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors.

Protocol 1: Reductive Amination of the Piperidone Ketone

This protocol describes the key step of introducing a side chain at the C4 position, which can then be used to attach a hinge-binding moiety like a pyrrolopyrimidine ring.

Materials:

-

This compound

-

Amine of choice (e.g., 4-aminopyrrolo[2,3-d]pyrimidine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C4-aminated piperidine derivative.

Protocol 2: Boc Deprotection and N-Functionalization

This protocol outlines the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Materials:

-

Boc-protected piperidine derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Acylating or alkylating agent (e.g., an acid chloride or alkyl halide)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotection: Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) or an excess of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

N-Functionalization: Dissolve the resulting crude amine salt in DCM and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

-

Cool the mixture to 0 °C and add the desired acylating or alkylating agent (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final N-functionalized piperidine derivative.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of representative piperidine-containing JAK inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is presented as IC50 (the half-maximal inhibitory concentration).

| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Piperidine Derivative A | JAK1 | 5.2 | Tofacitinib | 1.2 |

| JAK2 | 1.5 | 1.0 | ||

| JAK3 | 0.8 | 2.0 | ||

| TYK2 | 55 | 112 | ||

| Piperidine Derivative B | JAK1 | 15.6 | Tofacitinib | 1.2 |

| JAK2 | 3.1 | 1.0 | ||

| JAK3 | 1.2 | 2.0 | ||

| TYK2 | 120 | 112 |

Note: The data presented here is illustrative and based on published data for structurally related piperidine-based JAK inhibitors. Actual values for compounds synthesized from this compound would need to be determined experimentally.

Signaling Pathway

The therapeutic effect of JAK inhibitors is achieved through the modulation of the JAK-STAT signaling pathway.

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of potent JAK inhibitors highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutics for a range of diseases. The inherent chirality and conformational rigidity of the piperidine ring, combined with the synthetic handles of this particular building block, will continue to make it a molecule of high interest to the medicinal chemistry community.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-debenzylation of piperidine intermediates, a crucial transformation in the synthesis of many pharmaceutical agents. The N-benzyl group is a common protecting group for the piperidine nitrogen due to its stability and relatively straightforward removal. This guide outlines various methods for its cleavage, including catalytic hydrogenation, transfer hydrogenation, and oxidative and acid-catalyzed approaches.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules. During multi-step syntheses, the protection of the piperidine nitrogen is often necessary to prevent unwanted side reactions. The benzyl group serves as an effective protecting group, but its efficient and selective removal is a critical step in the final stages of synthesis. The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions. This document details several reliable protocols for this transformation.

Comparative Data of N-Debenzylation Protocols

The following table summarizes quantitative data for various N-debenzylation protocols, allowing for a direct comparison of their efficiencies and conditions.

| Protocol | Substrate Example | Catalyst/Reagent | Hydrogen Source/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | N-Benzyl-4-piperidinylpiperidine | 10% Pd/C | H₂ (20 kg/cm ²) | Toluene | 110-120 | 3 | High (not specified) | [1] |

| N-Boc, N-Benzyl protected 2-aminopyridine derivative | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 | 14 | >95% (with HOAc) | [2] | |

| N-Benzyl-4-phenylpiperazine | 10% Pd/C + Nb₂O₅/C | H₂ (1 atm) | MeOH | rt | 0.75 | quant. | [3][4] | |

| Catalytic Transfer Hydrogenation | Various N-benzyl amines | 10% Pd/C | Ammonium formate | Not specified | Reflux | Not specified | High | [5][6] |

| N-Benzyl fentanyl analogue | 10% Pd/C | Ammonium formate | Methanol | Not specified | 20 | Unsuccessful | [7] | |

| Acid-Catalyzed Debenzylation | 2-Benzylaminopyridine | 95% H₂SO₄ | - | - | Not specified | Not specified | 85 | [8] |

| Oxidative Debenzylation | N-Benzyl amides | Alkali metal bromide / Oxone | - | Not specified | Mild | Not specified | High | [9][10] |

| N-Benzyl aromatic heterocycles | KOtBu / DMSO | O₂ | DMSO/THF | rt | 0.17 | High | [11] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂

This method is a classic and widely used procedure for N-debenzylation.

Materials:

-

N-benzylated piperidine intermediate

-

10% Palladium on carbon (Pd/C)

-

Toluene

-

Hydrogen gas source

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve the N-benzyl-4-piperidinylpiperidine (e.g., 200g) in toluene (600g).[1]

-

Add 10% Pd/C (e.g., 10g) to the solution.[1]

-

Seal the reactor and purge with hydrogen gas to remove the air.[1]

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 kg/cm ²).[1]

-

Heat the reaction mixture to 110-120°C and maintain for approximately 3 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the debenzylated product.

Protocol 2: Acid-Facilitated Catalytic Hydrogenation with Pearlman's Catalyst

The addition of an acid can facilitate the debenzylation of substrates that are otherwise difficult to deprotect.[2]

Materials:

-

N-Boc, N-Benzyl protected piperidine derivative

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

-

Ethanol (EtOH)

-

Acetic acid (HOAc)

-

Hydrogen gas source

-

Reaction flask

-

Celite

Procedure:

-

Dissolve the starting material (1 mmol) in EtOH (60 mL) in a reaction flask.[2]

-

Add acetic acid (1.5 mmol) to the solution at room temperature.[2]

-

Carefully add 20% Pd(OH)₂/C (150 mg).[2]

-

Stir the reaction mixture at 60°C under a hydrogen atmosphere for 14 hours.[2]

-

Upon completion, filter the catalyst through a pad of Celite.[2]

-

Wash the Celite pad with EtOH (2 x 30 mL).[2]

-

Combine the filtrates and concentrate in vacuo to obtain the crude product, which can be further purified by silica gel column chromatography.[2]

Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

CTH offers a convenient alternative to using high-pressure hydrogen gas by generating hydrogen in situ.[5][6][12]

Materials:

-

N-benzylated piperidine intermediate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or another suitable solvent

-

Reaction flask

-

Celite

Procedure:

-

Dissolve the N-benzyl derivative in methanol in a reaction flask.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate to the reaction mixture.[5]

-

Stir the resulting mixture at reflux temperature.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.[5]

-

Wash the pad with chloroform or another suitable solvent.[5]

-

Evaporate the combined organic filtrate under reduced pressure to afford the debenzylated product.[5]

Protocol 4: Oxidative Debenzylation using KOtBu/DMSO and Oxygen

This protocol is suitable for N-benzyl aromatic heterocycles and proceeds rapidly under basic conditions.[11]

Materials:

-

N-benzyl piperidine-containing aromatic heterocycle

-

Potassium tert-butoxide (KOtBu) in THF (1 M solution)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen gas

-

Flame-dried flask

Procedure:

-

Dissolve the N-benzyl substrate (2.4 mmol) in DMSO (24 mmol) and add it to a flame-dried flask.[11]

-

While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).[11]

-

Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes.[11]

-

The reaction is typically rapid. Upon completion, the reaction can be quenched and worked up to isolate the deprotected heterocycle.

Visualizations

Caption: General workflow for catalytic N-debenzylation.

Caption: Decision tree for selecting an N-debenzylation protocol.

References

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]

- 10. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

* Application of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate as a building block in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a ketone, a methyl group, and a methyl ester, all under the protection of a tert-butyloxycarbonyl (Boc) group—makes it a versatile precursor for the synthesis of complex molecular architectures, most notably as a key intermediate in the preparation of Janus kinase (JAK) inhibitors such as Tofacitinib.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block.

Core Applications

The primary application of this compound is in the construction of polysubstituted piperidine rings, which are prevalent in a wide range of biologically active compounds. The ketone at the 4-position serves as a handle for various transformations, including reductive amination and reactions to form spirocyclic systems.

Synthesis of Janus Kinase (JAK) Inhibitors: The Tofacitinib Core

A major application of this building block is in the asymmetric synthesis of the piperidine core of Tofacitinib, a potent inhibitor of the Janus kinase family of enzymes. The synthesis involves the stereoselective reductive amination of the ketone to install a methylamino group, leading to the formation of the critical (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine intermediate.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical signaling cascade in the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. These, in turn, phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription, driving inflammatory responses.[1][2][3][4] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling pathway.

Synthesis of Spirocyclic Scaffolds

The 4-oxo functionality of this compound makes it an ideal substrate for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. A notable example is the synthesis of spiro-oxindoles through condensation reactions with isatin derivatives.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine - A Key Tofacitinib Intermediate

This protocol outlines the reductive amination of this compound with methylamine.

Experimental Workflow:

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2-1.5 eq, e.g., as a 40% solution in water or a 2M solution in THF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine.

Quantitative Data for Reductive Amination (Illustrative):

| Reactant | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass (g) |

| This compound | 271.31 | 1.0 | 10 | 2.71 |

| Methylamine (40% in H₂O) | 31.06 | 1.2 | 12 | 0.96 mL |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 |

| Product | M.W. | |||

| (3R,4R)-1-Boc-3-methyl-4-(methylamino)piperidine | 242.36 | - | ~8.5 | ~2.06 |

| Yield | ~85% |